

Lorlatinib acetate blood-brain barrier permeability

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Compound Focus: Lorlatinib acetate

CAS No.: 1924207-18-0

Cat. No.: S539185

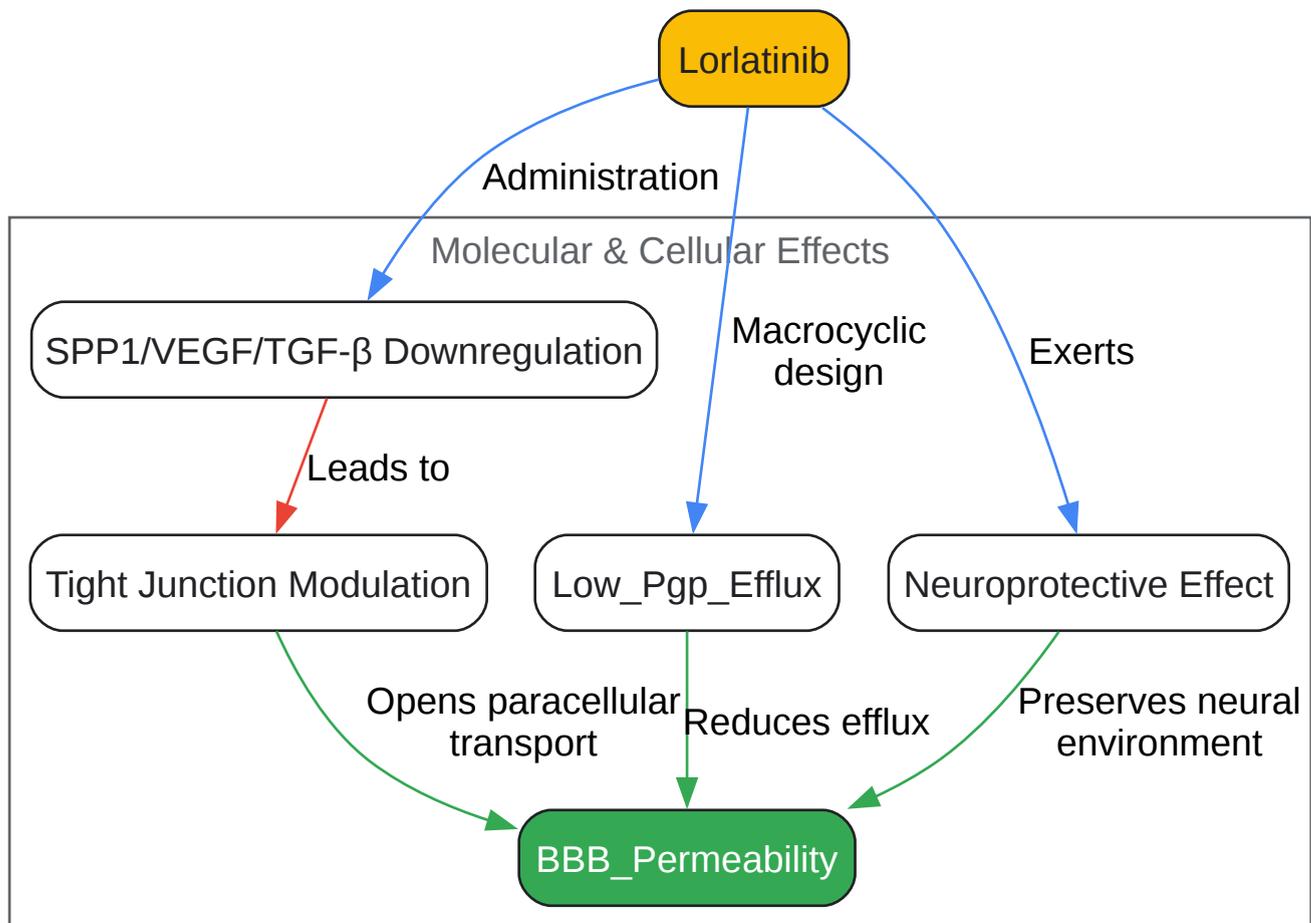
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Mechanisms of BBB Penetration

Lorlatinib's high BBB permeability is attributed to its molecular design and specific interactions with the barrier's biology. The key mechanisms identified are summarized in the table below.

Mechanism	Functional Impact	Experimental Evidence
Low P-gp Efflux [1]	Minimizes active transport from brain; macrocyclic structure is key.	<i>In vitro</i> transporter assays, mouse models.
Modulation of Tight Junctions [2] [3]	Increases paracellular permeability by downregulating key proteins.	RT-PCR on rat brain tissue (Claudin, ZO-1).
Downregulation of SPP1, VEGF, TGF- β [2] [3]	Increases BBB permeability; pathway related to reducing tight junctions.	RNA sequencing, RT-PCR on rat brain tissue.
Neuroprotective Effect [2] [3]	Protects nerve cells from hypoxia/reoxygenation injury.	SH-SY5Y cell hypoxia model (CCK-8 assay).

The following diagram illustrates the core mechanistic pathways by which lorlatinib is understood to affect the BBB, based on the cited research.



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Lorlatinib's multi-mechanism action on the BBB, combining reduced efflux, structural modulation, and neuroprotection.

Quantitative Distribution Data

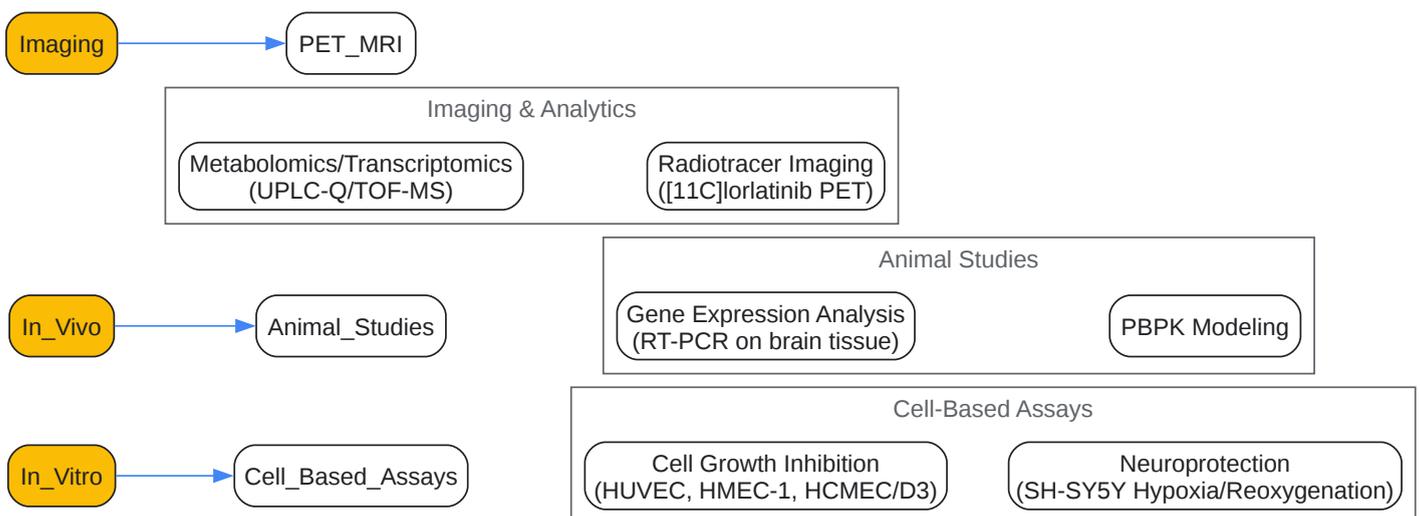
The following table summarizes key quantitative findings from preclinical studies on lorlatinib's distribution.

Parameter / Finding	Value / Observation	Model / Method	Context
Brain Tissue Partition Coefficient	0.7 [2]	Mouse PBPK model	Predicts distribution between blood and brain.

Parameter / Finding	Value / Observation	Model / Method	Context
PET Imaging Confirmation	High brain permeability [4]	Non-human Primate (NHP)	[11C]lorlatinib PET scan directly shows brain uptake.
IC50 for ALK G1202R mutant	80 nM [1]	BaF3 cell-line proliferation assay	Highlights potency against a common resistant mutation.
Comparison to Crizotinib	Superior BBB penetration & neuroprotection [2] [3]	HCMEC/D3 & SH-SY5Y models	Lorlatinib more effective in cellular assays.

Experimental Models & Protocols

Researchers use a combination of in vitro, in vivo, and imaging models to study lorlatinib's penetration. The workflow for a comprehensive mechanistic study integrates multiple experimental approaches, as visualized below.



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A multi-faceted experimental workflow for evaluating lorlatinib's BBB penetration and mechanism.

Detailed Methodologies

1. Cell-Based Assays [2] [3]

- **Cell Growth Inhibition:** Human endothelial cells (HUVEC, HMEC-1, HCMEC/D3) are cultured in vitro. Cells are treated with lorlatinib at doses (e.g., 10, 100, 1000 $\mu\text{mol/L}$). The inhibitory effect is measured using assays like CCK-8 after 24 hours to calculate cell survival rates.
- **Neuroprotective Effects:** Human neuroblastoma SH-SY5Y cells undergo hypoxia for 4 hours to model injury. Lorlatinib (1, 10 $\mu\text{mol/L}$) is added upon reoxygenation. Cell survival rate is quantified after 24 hours using the CCK-8 assay, comparing against model and control groups.

2. In Vivo Animal Studies [2] [3]

- **Group and Administration:** SD rats are divided into groups (control, lorlatinib single/repeated dose, comparator drug groups). Lorlatinib is administered via intraperitoneal injection (e.g., 7 mg/kg).
- **Gene Expression Analysis:** Rat brain tissue is homogenized. RNA is extracted and reverse transcribed. Differential gene expression (SPP1, VEGF, TGF- β , Claudin, ZO-1, P-gp) is verified using Real-Time PCR with specific primers.
- **PBPK Modeling:** A physiologically based pharmacokinetic (PBPK) model is developed and validated using concentration-time data from blood and brain tissue to predict partition coefficients.

3. Advanced Imaging & Analytical Techniques

- **Radiotracer PET Imaging [4]:** [^{11}C]lorlatinib is synthesized via a multi-step automated process. Biodistribution and brain uptake are quantitatively assessed in rodent models and non-human primates using PET scanning.
- **Metabolomics and Transcriptomics [5]:** Mice are administered lorlatinib (10 mg/kg) or vehicle control. Serum is collected at multiple timepoints. Metabolites are profiled using UPLC-Q/TOF-MS. Data is integrated with transcriptomics to build interaction networks and predictive neural network models.

Future Research Directions

While the mechanisms above are well-supported, one study suggests lorlatinib may involve more complex metabolic interactions, identifying nine potential biomarkers and using a multilayer perceptron model to predict brain concentration with >85% accuracy [5]. This indicates a promising future direction for predictive modeling of lorlatinib's BBB penetration.

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